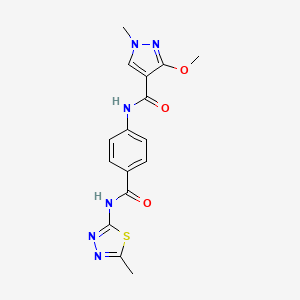

3-methoxy-1-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3S/c1-9-19-20-16(26-9)18-13(23)10-4-6-11(7-5-10)17-14(24)12-8-22(2)21-15(12)25-3/h4-8H,1-3H3,(H,17,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJFDKDNATXBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure incorporates a pyrazole ring fused with a thiadiazole moiety, which is known for its diverse biological properties.

The molecular formula of this compound is with a molecular weight of approximately 253.28 g/mol. The presence of the methoxy and thiadiazole groups contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₅O₂S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 1014047-09-6 |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiadiazole and pyrazole moieties exhibit significant antibacterial properties. For instance, derivatives of thiadiazoles have shown enhanced activity against various Gram-positive and Gram-negative bacteria. Research indicates that the compound may similarly enhance antibacterial efficacy compared to standard antibiotics like oxytetracycline .

Case Study: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of various pyrazole derivatives, including those with thiadiazole substitutions. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, suggesting a potential for development as novel antibacterial agents .

Anticancer Activity

Thiadiazole derivatives have been reported to possess cytotoxic effects against several cancer cell lines. In particular, studies have highlighted their ability to inhibit cell proliferation in breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The IC50 values for these compounds often fall within a range that indicates potent anticancer properties .

Table: Cytotoxic Activity Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 0.28 - 0.52 |

| HCT116 (Colon Cancer) | 3.29 - 10 |

| H460 (Lung Cancer) | 10 |

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

- Interaction with DNA : Some studies indicate that thiadiazole derivatives may intercalate with DNA, disrupting replication processes in rapidly dividing cells such as bacteria and tumor cells.

Scientific Research Applications

Synthetic Pathways

Research indicates multiple synthetic routes for producing derivatives of 3-methoxy-1-methyl-N-(4-((5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl)phenyl)-1H-pyrazole-4-carboxamide. These methods typically involve the reaction of substituted thiadiazoles with pyrazole derivatives under specific conditions to yield the desired product.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds featuring the thiadiazole and pyrazole structures:

- Cytotoxicity Against Cancer Cell Lines : A review on 1,3,4-thiadiazole derivatives revealed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.28 to 10 µg/mL against these cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation. For example, some derivatives have been shown to induce apoptosis in cancer cells through caspase activation pathways .

Antioxidant Activity

In addition to anticancer properties, certain derivatives of pyrazoles have demonstrated antioxidant activities. The radical scavenging ability was assessed using DPPH assays, where some compounds exhibited better activity than standard antioxidants like ascorbic acid .

Study 1: Synthesis and Evaluation of Thiadiazole Derivatives

A study conducted by Alam et al. (2011) synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with some compounds showing IC50 values as low as 4.27 µg/mL against melanoma cells .

Study 2: Structure–Activity Relationship

Another investigation focused on the structure–activity relationship (SAR) of thiadiazole-containing compounds. It was found that substituents on the C-5 phenyl ring greatly influenced the cytotoxic efficacy against various cancer types. This highlights the importance of molecular modifications in enhancing therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the literature, focusing on substituent effects, bioactivity, and physicochemical properties.

Substituent Variations in Pyrazole-Carboxamide Derivatives

*Calculated based on molecular formula.

- Key Observations: Methoxy vs. Chloro/Cyano: The target’s methoxy group improves solubility compared to chloro/cyano substituents in 3a–3b, which are more electron-withdrawing and lipophilic . Thiadiazole vs. Other Heterocycles: The 1,3,4-thiadiazole moiety in the target compound enables stronger hydrogen bonding and π-stacking compared to simpler phenyl or pyridyl groups in analogs like 3a or ’s dichlorophenyl derivative .

Physicochemical and Spectral Differences

- MS Fragmentation : The thiadiazole ring in the target may lead to characteristic fragmentation patterns (e.g., loss of SO or CH3N2S) compared to triazole or isoxazole derivatives .

Q & A

Q. What techniques probe reaction mechanisms in its synthesis?

- Methodology :

- Isotopic Labeling : Use ¹⁸O or ²H to track intermediates in cyclocondensation steps .

- In Situ Monitoring : Employ ReactIR or NMR to detect transient species (e.g., enol intermediates) .

- Advanced Insight : identifies a key enolate intermediate in pyrazole formation via basic hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.